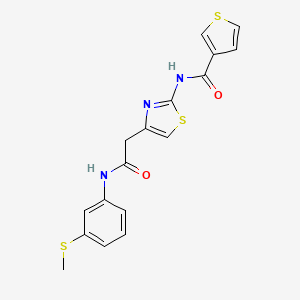

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S3/c1-23-14-4-2-3-12(7-14)18-15(21)8-13-10-25-17(19-13)20-16(22)11-5-6-24-9-11/h2-7,9-10H,8H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYCYUKYGKUWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s known that thiophene derivatives can interact with various targets and cause changes in their function. The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their wide range of therapeutic properties. The affected pathways and their downstream effects would depend on the compound’s targets and mode of action.

Pharmacokinetics

Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This could impact the compound’s bioavailability.

Result of Action

Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. The specific effects would depend on the compound’s targets and mode of action.

Biological Activity

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological properties, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a methylthio-substituted phenyl group. The molecular formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, leading to its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing thiazole and thiophene derivatives. For instance, a series of thiazole-based compounds demonstrated notable activity against Candida albicans and Candida parapsilosis. In particular, derivatives with electronegative substituents showed enhanced antifungal activity due to increased lipophilicity, which facilitates membrane penetration and target interaction .

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Candida albicans | 1.50 |

| 2e | Candida parapsilosis | 1.23 |

The minimum inhibitory concentration (MIC) values indicate that these compounds are comparable to established antifungals like ketoconazole, suggesting their potential as therapeutic agents .

Cytotoxicity Analysis

In addition to antifungal properties, the cytotoxic effects of this compound have been investigated. The cytotoxicity was assessed against NIH/3T3 cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 2d | 148.26 | Moderate cytotoxicity |

| 2e | 187.66 | Moderate cytotoxicity |

| Doxorubicin | >1000 | High cytotoxicity |

The results suggest that while these compounds exhibit some level of cytotoxicity, they may selectively target fungal cells over normal mammalian cells, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects is likely multifaceted. Molecular docking studies have shown that these thiazole derivatives can interact with key enzymes involved in fungal cell wall synthesis. For example, they were found to bind effectively to the active site of CYP51 (a crucial enzyme in ergosterol biosynthesis), which is essential for fungal cell viability .

Case Studies and Research Findings

Several case studies have explored the efficacy of thiazole and thiophene derivatives in various biological contexts:

- Antifungal Efficacy : A study demonstrated that certain thiazole derivatives inhibited fungal growth in vitro, highlighting their potential as novel antifungal agents.

- Cytotoxic Profile : Research indicated that modifications in the chemical structure significantly influenced both antifungal activity and cytotoxicity profiles, emphasizing the importance of structure-activity relationships (SAR).

- In Silico Studies : Computational modeling has provided insights into how structural variations affect binding affinity to target enzymes, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

- The thiophene-2-carboxamide position differs from the target compound’s 3-carboxamide, which may alter steric interactions .

Comparison :

Urea-Linked Thiazole Derivatives ()

Compounds such as 1f and 1g feature urea linkages instead of carboxamides, with trifluoromethyl or fluorophenyl substituents:

- 1f : Melting point 198–200°C, ESI-MS m/z 667.9 [M−2HCl+H]⁺.

- 1g : Melting point 205–207°C, ESI-MS m/z 638.1 [M−2HCl+H]⁺.

Comparison :

- Urea derivatives generally exhibit higher melting points (198–207°C) compared to carboxamides, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

- The urea group may enhance binding to polar targets but reduce metabolic stability compared to carboxamides.

Benzothiazole Carboxamides ()

Examples include 4a (N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) and 4c (3-fluorophenyl variant):

Comparison :

- Benzothiazole carboxamides exhibit lower yields (37–73%) compared to thiophene carboxamides, possibly due to steric hindrance from the fused benzene ring.

Nitrothiophene Carboxamides ()

Compound 13 (N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide):

- Features a nitro group (-NO₂) on the thiophene ring, which increases electrophilicity and may enhance antibacterial activity .

Comparison :

Thioacetamide Derivatives ()

N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

- Molecular Formula : C₂₀H₁₈ClN₃O₂S₃

- Key Feature : A thioacetamide (-SCC(=O)N-) linker instead of a direct acetamide bridge, which may influence redox stability and sulfur-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.